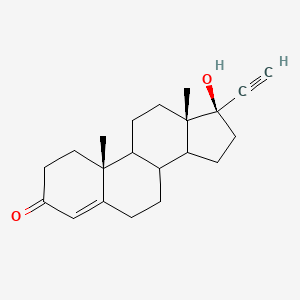

h_49_Ethisterone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethisterone: It was the first orally active progestin and is a metabolite of danazol . Ethisterone was discovered in 1938 and introduced for medical use in Germany in 1939 and in the United States in 1945 . It was used in the treatment of gynecological disorders such as irregular menstruation, amenorrhea, and premenstrual syndrome .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethisterone involves several steps. One common method starts with 4-androstenedione and triethyl orthoformate as reaction raw materials. An etherification reaction is conducted, followed by the addition of triethylamine to adjust the pH value. The product is then filtered, washed, and dried to obtain etherate I. Dehydration is conducted after mixing methylbenzene, potassium hydroxide, and isobutanol. Tetrahydrofuran is added, and acetylene gas is introduced until it is no longer absorbed. The dissolved etherate I is added to the mixture, and acetylene gas is introduced again. Sulfuric acid is added until the pH reaches 1-2. The material is then distilled, concentrated, washed to neutrality, and dried to obtain the crude product, which is then refined .

Industrial Production Methods: The industrial production of ethisterone follows similar steps but is optimized for higher yield and efficiency. The reaction conditions are moderate, and the process is designed to be simple and convenient, with fewer reaction steps and high yield .

Analyse Chemischer Reaktionen

Types of Reactions: Ethisterone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Ethisterone has been used in various scientific research applications, including:

Chemistry: As a starting material for the synthesis of other steroids and progestogens.

Biology: Studying the effects of progestogens on biological systems.

Medicine: Investigating its use in hormone replacement therapy and contraceptives.

Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds

Wirkmechanismus

Ethisterone acts as an agonist of the progesterone receptor, the biological target of progestogens like progesterone. It has weak progestogenic activity and weak androgenic activity but does not seem to have estrogenic activity . The mechanism involves binding to the progesterone receptor, leading to changes in gene expression and subsequent physiological effects .

Vergleich Mit ähnlichen Verbindungen

Norethisterone: Another synthetic progestogen with similar uses in contraception and hormone replacement therapy.

Dimethisterone: An analogue of ethisterone with similar progestogenic activity.

Uniqueness: Ethisterone was the first orally active progestogen and has a unique structure with an ethynyl group at the 17β position, which distinguishes it from other progestogens .

Eigenschaften

Molekularformel |

C21H28O2 |

|---|---|

Molekulargewicht |

312.4 g/mol |

IUPAC-Name |

(10R,13S,17R)-17-ethynyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H28O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,13,16-18,23H,5-12H2,2-3H3/t16?,17?,18?,19-,20-,21-/m0/s1 |

InChI-Schlüssel |

CHNXZKVNWQUJIB-AYUYWISESA-N |

Isomerische SMILES |

C[C@]12CCC(=O)C=C1CCC3C2CC[C@]4(C3CC[C@]4(C#C)O)C |

Kanonische SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C#C)O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl (S)-2-(2-Aminospiro[3.3]heptan-6-yl)acetate HCl](/img/structure/B14025882.png)

![Methyl 4-bromo-7-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B14025894.png)

![(1S,4S)-tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate oxalate](/img/structure/B14025921.png)

![4-[5-amino-4-benzoyl-3-[3-(trifluoromethyl)phenyl]thiophen-2-yl]-N-[6-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]hexyl]benzamide](/img/structure/B14025943.png)